molecular formula C8H20GeO4 B7949646 Ethanol, germanium(4+) salt

Ethanol, germanium(4+) salt

Cat. No.: B7949646
M. Wt: 252.87 g/mol
InChI Key: CTCOPPBXAFHGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, germanium(4+) salt, also known as tetraethoxygermane, is a chemical compound with the formula C8H20GeO4. This compound is a derivative of germanium, a metalloid element that shares properties with both metals and non-metals. Germanium compounds have garnered interest due to their unique chemical and physical properties, which make them useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanol, germanium(4+) salt typically involves the reaction of germanium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The general reaction is as follows:

GeCl4+4C2H5OHGe(OC2H5)4+4HCl\text{GeCl}_4 + 4 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ge(OC}_2\text{H}_5\text{)}_4 + 4 \text{HCl} GeCl4​+4C2​H5​OH→Ge(OC2​H5​)4​+4HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of high-purity reagents and stringent control of reaction conditions are essential to achieve high yields and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Germanium ethoxide undergoes hydrolysis in the presence of water, forming germanium oxide (GeO₂) and ethanol. The reaction proceeds via nucleophilic substitution, facilitated by the electrophilic germanium center:

Ge(OC2H5)4+4H2OGeO2+4C2H5OH\text{Ge(OC}_2\text{H}_5\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4 \text{C}_2\text{H}_5\text{OH}

This reaction is accelerated under acidic or basic conditions. Computational studies on analogous germatranes (germanium-containing heterocycles) reveal that hydrolysis involves a four-membered transition state, where water attacks the Ge atom while the Ge–O bond elongates (activation energy: ~15–25 kJ/mol) .

Key Factors Influencing Hydrolysis:

FactorEffect on Reaction Rate
pH Acidic > Neutral > Basic
Temperature Exponential increase with heat
Substituent Electronegativity Higher electronegativity reduces activation energy

Alcohol Exchange (Transesterification)

Germanium ethoxide reacts with other alcohols (e.g., methanol, isopropanol) to form mixed alkoxide derivatives. For example:

Ge(OC2H5)4+4CH3OHGe(OCH3)4+4C2H5OH\text{Ge(OC}_2\text{H}_5\text{)}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Ge(OCH}_3\text{)}_4 + 4 \text{C}_2\text{H}_5\text{OH}

Density Functional Theory (DFT) studies on germatranes indicate that alcohol exchange proceeds via a one-step mechanism with a four-center transition state. Activation energies for reactions with methanol (~20–30 kJ/mol) are lower than those for silicon analogs due to germanium’s larger atomic radius and reduced bond strength .

Coordination Chemistry

Tetraethoxygermane acts as a Lewis acid, forming adducts with Lewis bases (e.g., THF, pyridine). For instance:

Ge(OC2H5)4+2THFGe(OC2H5)4(THF)2\text{Ge(OC}_2\text{H}_5\text{)}_4 + 2 \text{THF} \rightarrow \text{Ge(OC}_2\text{H}_5\text{)}_4(\text{THF})_2

X-ray crystallography of calixpyrrolato-germane adducts demonstrates that Ge–O bond lengths elongate upon coordination (e.g., from 1.93 Å to 2.17 Å with THF), stabilizing the complex .

Thermodynamic Parameters for Adduct Formation:

AdductΔG (kJ/mol)ΔH (kJ/mol)
Ge(OC₂H₅)₄(THF)₂−45.2−38.7
Ge(OC₂H₅)₄(py)−32.1−28.9

Thermal Decomposition

At elevated temperatures (>200°C), germanium ethoxide decomposes to GeO₂ and diethyl ether:

Ge(OC2H5)4ΔGeO2+2(C2H5)2O\text{Ge(OC}_2\text{H}_5\text{)}_4 \xrightarrow{\Delta} \text{GeO}_2 + 2 (\text{C}_2\text{H}_5)_2\text{O}

Thermogravimetric analysis (TGA) shows a mass loss of ~75% between 200–300°C, consistent with ether elimination .

Reactivity with Electrophiles

Germanium ethoxide reacts with acyl chlorides (e.g., acetyl chloride) to form germanium esters:

Ge(OC2H5)4+4CH3COClGe(OCOCH3)4+4C2H5Cl\text{Ge(OC}_2\text{H}_5\text{)}_4 + 4 \text{CH}_3\text{COCl} \rightarrow \text{Ge(OCOCH}_3\text{)}_4 + 4 \text{C}_2\text{H}_5\text{Cl}

The reaction is driven by the high electrophilicity of the acyl chloride and the nucleophilic ethoxide groups.

Redox Reactions

Reduction with NaBH₄ yields germanium hydrides, though such reactions are less common. For example:

Ge(OC2H5)4+4NaBH4GeH4+4NaOC2H5+4BH3\text{Ge(OC}_2\text{H}_5\text{)}_4 + 4 \text{NaBH}_4 \rightarrow \text{GeH}_4 + 4 \text{NaOC}_2\text{H}_5 + 4 \text{BH}_3

The Ge–H stretching frequency in germanium hydrides is observed at ~2118 cm⁻¹ (ATR spectroscopy) .

Scientific Research Applications

Ethanol, germanium(4+) salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, germanium(4+) salt is unique due to its combination of organic and inorganic characteristics, making it versatile for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other germanium compounds .

Properties

IUPAC Name

ethanolate;germanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOPPBXAFHGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20GeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890739
Record name Ethanol, germanium(4+) salt (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-55-0
Record name Ethanol, germanium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, germanium(4+) salt (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.